molecular formula C24H23N3O B6477958 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide CAS No. 2640970-74-5

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide

Cat. No.: B6477958
CAS No.: 2640970-74-5
M. Wt: 369.5 g/mol
InChI Key: UIIXUXNGPNNQHT-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide is a complex organic compound featuring a pyrazole ring, a phenyl group, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Phenyl Group: The pyrazole derivative is then reacted with a halogenated phenyl compound in the presence of a base to form the desired phenyl-pyrazole intermediate.

    Ethylation: The phenyl-pyrazole intermediate undergoes an ethylation reaction using ethyl bromide and a strong base like sodium hydride.

    Formation of the Acetamide: The final step involves the reaction of the ethylated intermediate with naphthalene-1-yl acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the phenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro groups or other electrophiles onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of the pyrazole ring, which is known for its biological activity, makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

Medicinally, derivatives of this compound are investigated for their therapeutic potential. The compound’s structure allows it to interact with various biological targets, making it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stable aromatic structure and potential for functionalization.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide: Lacks the methyl group on the pyrazole ring.

    N-{2-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide: Methyl group is positioned differently on the pyrazole ring.

Uniqueness

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide is unique due to the specific positioning of the methyl group on the pyrazole ring, which can significantly influence its biological activity and chemical reactivity. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

By understanding the detailed synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential in various scientific and industrial fields.

Biological Activity

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrazole ring , a phenyl group , and a naphthalene moiety , which contribute to its unique pharmacological properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Synthesized via the reaction of hydrazine with a 1,3-diketone.
  • Attachment of the Phenyl Group : Reaction with halogenated phenyl compounds.
  • Ethylation : Using ethyl bromide and a strong base to yield the final product.

1. Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. A study demonstrated that aminomethyl derivatives of pyrazole compounds exhibited higher anti-inflammatory activity than standard drugs like diclofenac sodium .

2. Anticancer Activity

The pyrazole ring is known for its ability to interact with various biological targets involved in cancer progression. Compounds similar to this compound have shown potential as inhibitors of cancer cell proliferation. For example, certain pyrazole derivatives have been reported to inhibit HER2/ErbB2 receptor activity, which is crucial in breast cancer .

3. Antiparasitic Activity

Emerging studies suggest that this compound may also possess antiparasitic properties. Similar pyrazole derivatives have demonstrated efficacy against various parasites, indicating that this compound could be explored further for such applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell metabolism.
  • Receptor Interaction : Its structure allows for binding to various receptors, potentially modulating signaling pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

StudyFindings
Aminomethyl derivatives showed higher anti-inflammatory activity than diclofenac sodium.
Pyrazole derivatives inhibited HER2/ErbB2 with an IC50 of 10 nM, indicating potential as anticancer agents.
Compounds exhibited potent antiparasitic activity against Trypanosoma brucei and Plasmodium species.

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-27-23(14-16-26-27)20-11-9-18(10-12-20)13-15-25-24(28)17-21-7-4-6-19-5-2-3-8-22(19)21/h2-12,14,16H,13,15,17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIXUXNGPNNQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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